molecular formula C26H45NO9 B008324 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine CAS No. 108342-87-6

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine

Cat. No. B008324
M. Wt: 515.6 g/mol
InChI Key: IPRZVEFFDTWBGV-DISONHOPSA-N
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Description

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is an organic compound with the chemical formula C26H45O9N . It is used as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate .


Synthesis Analysis

The desired product can be obtained by the reaction of (pyridin-3’-yl)-4-oxobutanone with 2,3,4,6-tetra-O-pivaloyl-beta-D-galactopyranosylamine . Acidic hydrolysis of the product affords optically pure (S)-nornicotine . Another method involves a three-step sequence involving acetylation, activation as the glycosyl bromide, and stereospecific displacement with azide anion .


Chemical Reactions Analysis

The compound is involved in the reaction of (pyridin-3’-yl)-4-oxobutanone . It also participates in a three-step sequence involving acetylation, activation as the glycosyl bromide, and stereospecific displacement with azide anion .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 515.6 g/mol . Its IUPAC name is [(2R,3S,4S,5R,6R)-6-amino-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate .

Scientific Research Applications

  • Organic Synthesis via Transition Metal Complexes : It's used in synthesizing galactopyranosyl pyrroles and stable atropisomers through reactions with transition metal complexes (Aumann, 1994).

  • Synthesis of 2-Substituted Pyrrolidines : The compound is utilized for the synthesis of 2-substituted pyrrolidines with high diastereoselectivity (Deloisy, Tietgen & Kunz, 2000).

  • Synthesis of Pivaloylated Methyl α-D-Galactopyranosides : It aids in synthesizing and studying pivaloylated methyl α-D-galactopyranosides (Petrović, Tomić & Matanović, 2002).

  • Synthesis of β-N-Linked Glycoaminoacids and Glycopeptides : This compound is used in the synthesis of α-N-linked glycoaminoacids and glycopeptides (Katritzky, Narindoshvili, Draghici & Angrish, 2008).

  • Use as a Stereodifferentiating Template in Strecker Reactions : It serves as a stereodifferentiating template for the asymmetric synthesis of D-amino nitriles and acids (Kunz, Sager, Schanzenbach & Decker, 1991).

  • Synthesis of Decahydroquinoline Alkaloids : The compound can be used as a chiral auxiliary for the stereoselective synthesis of both trans- and cis-annelated decahydroquinoline alkaloids (Weymann, Schulz-Kukula, Knauer & Kunz, 2002).

  • Reversal of Asymmetric Induction in Strecker Synthesis : It's used in the reversal of asymmetric induction in Strecker synthesis (Kunz, Sager, Pfrengle & Schanzenbach, 1988).

  • As a Versatile Chiral Auxiliary : The synthesized galactopyranosylamine serves as a versatile chiral auxiliary in highly diastereoselective Ugi four-component condensation reactions and stereoselective syntheses of piperidine and amino acid derivatives (Zech & Kunz, 2004).

  • Water-Soluble Fluorescent Tag for Monosaccharides : It can be used as a water-soluble fluorescent tag for monosaccharides under microwave irradiation (Katritzky, Cusido & Narindoshvili, 2008).

  • Synthesis of Lactolactosamine Disaccharides : It efficiently glycosylates glucosamine and galactosamine derivatives, resulting in lactolactosamine disaccharides (Osswald, Lang, Friedrich-Bochnitschek, Pfrengle & Kunz, 2003).

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-amino-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13,27H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRZVEFFDTWBGV-DISONHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428796
Record name 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine

CAS RN

108342-87-6
Record name 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com

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